molecular formula C30H22N4O3 B5211088 N-{1-benzoyl-3-[4-(benzoylamino)phenyl]-1H-pyrazol-5-yl}benzamide

N-{1-benzoyl-3-[4-(benzoylamino)phenyl]-1H-pyrazol-5-yl}benzamide

Cat. No. B5211088
M. Wt: 486.5 g/mol
InChI Key: XNRNILKRHBPHQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{1-benzoyl-3-[4-(benzoylamino)phenyl]-1H-pyrazol-5-yl}benzamide, commonly known as BBP or benzoyl pyrazole, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

BBP is known to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the production of inflammatory mediators. BBP also activates the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of lipid metabolism and insulin sensitivity. These mechanisms of action suggest that BBP may have potential applications in the treatment of inflammatory diseases and metabolic disorders.
Biochemical and Physiological Effects:
BBP has been shown to exhibit anti-inflammatory, antitumor, and neuroprotective effects in various in vitro and in vivo studies. It has been demonstrated to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. BBP has also been shown to reduce inflammation and oxidative stress in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using BBP in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is that BBP can be difficult to dissolve in aqueous solutions, which may affect its bioavailability and efficacy in certain experiments.

Future Directions

There are several potential future directions for BBP research. One direction is to investigate its potential as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to study its effects on metabolic disorders, such as obesity and type 2 diabetes. Additionally, further research is needed to elucidate the underlying mechanisms of BBP's neuroprotective effects and its potential use in the treatment of neurodegenerative diseases.

Synthesis Methods

The synthesis method of BBP involves the reaction of 1-benzoyl-3-(4-aminophenyl)-1H-pyrazole-5-carboxylic acid with benzoyl chloride in the presence of a base. The resulting product is then purified through recrystallization to obtain pure BBP.

Scientific Research Applications

BBP has been widely used in scientific research, particularly in the field of medicinal chemistry. It has been investigated for its potential applications as an anticancer agent, anti-inflammatory agent, and as a modulator of the immune system. BBP has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

N-[4-(5-benzamido-1-benzoylpyrazol-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H22N4O3/c35-28(22-10-4-1-5-11-22)31-25-18-16-21(17-19-25)26-20-27(32-29(36)23-12-6-2-7-13-23)34(33-26)30(37)24-14-8-3-9-15-24/h1-20H,(H,31,35)(H,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNRNILKRHBPHQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NN(C(=C3)NC(=O)C4=CC=CC=C4)C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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